molecular formula C26H27NO4 B11131455 1-(4-Tert-butylphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Tert-butylphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11131455
M. Wt: 417.5 g/mol
InChI Key: QZFHWIGNZAQFCY-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromeno[2,3-c]pyrrole core with a tetrahydrofuran-2-ylmethyl and a 4-tert-butylphenyl group. Its intricate molecular architecture suggests it may possess interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-c]pyrrole skeleton.

    Introduction of the Tetrahydrofuran-2-ylmethyl Group: This can be achieved through alkylation reactions, where the chromeno[2,3-c]pyrrole intermediate is treated with a tetrahydrofuran-2-ylmethyl halide in the presence of a base.

    Attachment of the 4-Tert-butylphenyl Group: This step usually involves a Friedel-Crafts alkylation reaction, where the intermediate is reacted with 4-tert-butylbenzene in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound might exhibit interesting pharmacological properties due to its structural complexity. It could be investigated for potential activity against various biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the chromeno[2,3-c]pyrrole core suggests possible applications in drug discovery.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chromeno[2,3-c]pyrrole core could engage in π-π interactions or hydrogen bonding with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a chromeno[2,3-c]pyrrole core with a tetrahydrofuran-2-ylmethyl and a 4-tert-butylphenyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H27NO4/c1-26(2,3)17-12-10-16(11-13-17)22-21-23(28)19-8-4-5-9-20(19)31-24(21)25(29)27(22)15-18-7-6-14-30-18/h4-5,8-13,18,22H,6-7,14-15H2,1-3H3

InChI Key

QZFHWIGNZAQFCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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